![molecular formula C21H17ClN2O3 B4760025 N-(4-{[(4-chlorophenyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4760025.png)
N-(4-{[(4-chlorophenyl)amino]carbonyl}phenyl)-4-methoxybenzamide
Overview
Description
N-(4-{[(4-chlorophenyl)amino]carbonyl}phenyl)-4-methoxybenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its anti-tumor properties. Sorafenib was first synthesized by Bayer Pharmaceuticals in 1999 and was approved by the US FDA in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Mechanism of Action
Sorafenib inhibits the activity of several protein kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting these kinases, Sorafenib disrupts several signaling pathways that are critical for tumor growth and survival.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis, or programmed cell death, in cancer cells. Sorafenib has also been shown to inhibit the proliferation and migration of cancer cells, as well as to reduce the formation of new blood vessels that are critical for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
Sorafenib is a well-studied small molecule inhibitor that has been extensively characterized for its anti-tumor properties. Sorafenib is also commercially available, making it readily accessible for laboratory experiments. However, Sorafenib has several limitations, including its relatively low potency and selectivity for its target kinases.
Future Directions
Future research on Sorafenib may focus on developing more potent and selective inhibitors of its target kinases. Additionally, Sorafenib may be used in combination with other anti-cancer agents to enhance its anti-tumor properties. Finally, Sorafenib may be used in combination with immunotherapy agents to enhance the immune response against cancer cells.
Scientific Research Applications
Sorafenib has been extensively studied for its anti-tumor properties and has been shown to inhibit the growth of a variety of cancer cell lines, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. Sorafenib has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of tumors.
properties
IUPAC Name |
N-(4-chlorophenyl)-4-[(4-methoxybenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-19-12-4-15(5-13-19)21(26)23-17-8-2-14(3-9-17)20(25)24-18-10-6-16(22)7-11-18/h2-13H,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWRQMKXHAJBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-{4-[(4-Chloroanilino)carbonyl]phenyl}-4-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-1,3-benzodioxol-5-yl-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4759947.png)
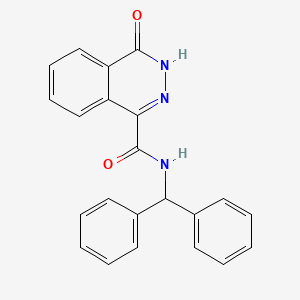
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4759955.png)
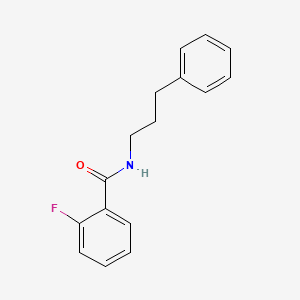
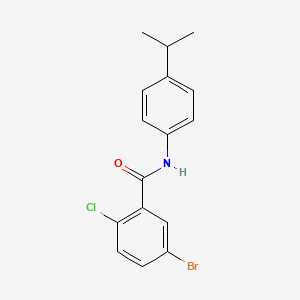
![N-{2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-1,1-dimethylethyl}-4-chlorobenzenesulfonamide](/img/structure/B4759974.png)
![2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyridine](/img/structure/B4759975.png)
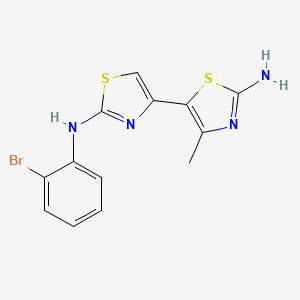
![N-[1-(2,5-dimethylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4759990.png)
![1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine](/img/structure/B4759993.png)
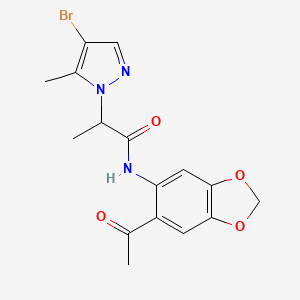
![N-[2-(cyclohexylthio)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B4760022.png)
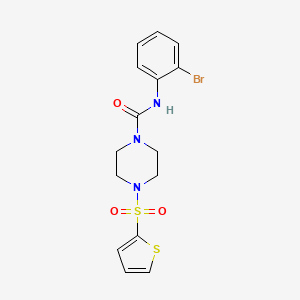
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4760033.png)